molecular formula C7H14N2O B14364590 N-[2-(Methylamino)cyclohexylidene]hydroxylamine CAS No. 72324-49-3

N-[2-(Methylamino)cyclohexylidene]hydroxylamine

Cat. No.: B14364590
CAS No.: 72324-49-3
M. Wt: 142.20 g/mol
InChI Key: ADBHUUINTXJIAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methylamino)cyclohexylidene]hydroxylamine can be achieved through various methods. One common approach involves the reaction of cyclohexanone with methylamine and hydroxylamine under controlled conditions . The reaction typically proceeds as follows:

    Cyclohexanone Reaction: Cyclohexanone is reacted with methylamine to form an intermediate imine.

    Hydroxylamine Addition: The intermediate imine is then treated with hydroxylamine to yield this compound.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methylamino)cyclohexylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-[2-(Methylamino)cyclohexylidene]hydroxylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Methylamino)cyclohexylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone oxime: Similar in structure but lacks the methylamino group.

    N-Methylcyclohexylamine: Contains a methylamino group but lacks the hydroxylamine group.

    Cyclohexanone: The parent compound without any substituents.

Uniqueness

N-[2-(Methylamino)cyclohexylidene]hydroxylamine is unique due to the presence of both a methylamino group and a hydroxylamine group on the cyclohexylidene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

72324-49-3

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-[2-(methylamino)cyclohexylidene]hydroxylamine

InChI

InChI=1S/C7H14N2O/c1-8-6-4-2-3-5-7(6)9-10/h6,8,10H,2-5H2,1H3

InChI Key

ADBHUUINTXJIAR-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCCC1=NO

Origin of Product

United States

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